molecular formula C24H27NO9 B154455 2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside CAS No. 131531-80-1

2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Cat. No.: B154455
CAS No.: 131531-80-1
M. Wt: 473.5 g/mol
InChI Key: CHHFGHQMWZQINE-MRKXFKPJSA-N
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Description

2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a fluorogenic substrate widely used in various biochemical assays. This compound is particularly notable for its role as a ligand for the enzyme beta-galactosidase, making it valuable in diagnostic applications, food testing, and environmental monitoring .

Mechanism of Action

Target of Action

The primary target of 2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is the enzyme beta-galactosidase . This enzyme plays a crucial role in the hydrolysis of beta-galactosides into monosaccharides.

Mode of Action

This compound acts as a ligand for the enzyme beta-galactosidase . It binds to the active site of the enzyme, facilitating the hydrolysis of beta-galactosides.

Biochemical Analysis

Biochemical Properties

2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside serves as a fluorogenic substrate in biochemical reactions. It interacts with the enzyme beta-galactosidase, which hydrolyzes the compound to release a fluorescent product. This interaction is crucial for detecting and quantifying beta-galactosidase activity in various assays. The compound’s ability to act as a ligand for beta-galactosidase highlights its importance in enzymatic studies and diagnostic applications .

Cellular Effects

The effects of this compound on cellular processes are primarily observed through its role as a substrate for beta-galactosidase. When hydrolyzed by this enzyme, the compound releases a fluorescent product that can be detected and measured. This process is used to monitor cell function, including enzyme activity, cell signaling pathways, and gene expression. The compound’s influence on cellular metabolism is also significant, as it provides insights into the metabolic state of cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with beta-galactosidase. The enzyme catalyzes the hydrolysis of the compound, resulting in the release of a fluorescent product. This reaction is essential for various biochemical assays, as it allows for the detection and quantification of beta-galactosidase activity. The compound’s ability to act as a chemiluminescent and bioluminescent substrate further enhances its utility in diagnostic and research applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors. The compound’s effects are observed over time, with its stability influencing the accuracy and reliability of experimental results. Long-term studies have shown that the compound maintains its activity and effectiveness in various assays, making it a reliable substrate for extended use in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively serves as a substrate for beta-galactosidase, allowing for accurate detection and measurement of enzyme activity. At higher doses, potential toxic or adverse effects may be observed, highlighting the importance of optimizing dosage levels for specific applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a substrate for beta-galactosidase. The enzyme-mediated hydrolysis of the compound results in the release of a fluorescent product, which can be used to monitor metabolic flux and metabolite levels. The compound’s interactions with beta-galactosidase and other enzymes are essential for understanding its role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and effectiveness in biochemical assays. Understanding the transport and distribution mechanisms of the compound is crucial for optimizing its use in research and diagnostic applications .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors influence the compound’s activity and function, making it essential to understand its localization for accurate interpretation of experimental results. The compound’s ability to target specific subcellular compartments enhances its utility in various biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of 2-deoxy-D-glucopyranose are protected using acetyl groups to form 3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranoside.

    Introduction of the Acetamido Group: The 2-position is then modified to introduce the acetamido group, resulting in 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranoside.

    Attachment of the Naphthyl Group: Finally, the naphthyl group is attached to the 2-position, yielding the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside undergoes several types of chemical reactions:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.

    Oxidation: The naphthyl group can undergo oxidation reactions, forming various oxidized derivatives.

    Substitution: The acetamido group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products

    Hydrolysis: 2-Naphthyl 2-amino-2-deoxy-D-glucopyranoside.

    Oxidation: Various oxidized naphthyl derivatives.

    Substitution: Compounds with different functional groups replacing the acetamido group.

Scientific Research Applications

2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is used in a variety of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside: Similar in structure but with a methyl group instead of a naphthyl group.

    2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride: Similar but with a chloride group at the anomeric position.

Uniqueness

2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is unique due to its naphthyl group, which provides distinct fluorescent properties. This makes it particularly useful in applications requiring sensitive detection and quantification of enzymatic activity .

Properties

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-2-yloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO9/c1-13(26)25-21-23(32-16(4)29)22(31-15(3)28)20(12-30-14(2)27)34-24(21)33-19-10-9-17-7-5-6-8-18(17)11-19/h5-11,20-24H,12H2,1-4H3,(H,25,26)/t20-,21-,22-,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHFGHQMWZQINE-MRKXFKPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC3=CC=CC=C3C=C2)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC3=CC=CC=C3C=C2)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562945
Record name Naphthalen-2-yl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131531-80-1
Record name Naphthalen-2-yl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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